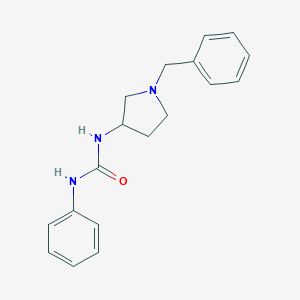

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea

Description

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea is a urea derivative characterized by a benzyl-substituted pyrrolidine ring linked to a phenylurea moiety. Its molecular formula is C₁₉H₂₁N₃O, with a molecular weight of 307.39 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a benzyl group, while the urea nitrogen is bonded to a phenyl group. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its biological interactions and solubility .

Propriétés

Numéro CAS |

19985-24-1 |

|---|---|

Formule moléculaire |

C18H21N3O |

Poids moléculaire |

295.4 g/mol |

Nom IUPAC |

1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |

InChI |

InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |

Clé InChI |

RKROQEVUVQKKGT-UHFFFAOYSA-N |

SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

SMILES canonique |

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Synonymes |

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

2.1.1 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

- Molecular Formula : C₂₄H₂₅N₃O .

- Key Differences : The substitution of both urea nitrogens with phenyl groups (vs. one phenyl in the target compound) increases steric bulk and hydrophobicity. This modification enhances binding affinity to hydrophobic protein pockets but reduces aqueous solubility .

- Synthesis : Achieved via reaction of 1-benzylpyrrolidin-3-amine with diphenylcarbamoyl chloride, yielding 89–93% .

2.1.2 1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU)

- Molecular Formula : C₁₂H₁₀ClN₃O .

- Key Differences : Replacement of the benzylpyrrolidine moiety with a chloropyridinyl group introduces electronegative chlorine, enhancing hydrogen-bond acceptor capacity. CPPU is a plant growth regulator but reduces fruit quality (e.g., kiwifruit) by impairing sugar-acid balance and storability .

2.1.3 Alkoxy-Substituted Phenylurea Derivatives

Examples:

- 1-(4-(Hexyloxy)phenyl)-3-phenylurea (C₁₉H₂₄N₂O₂ )

- 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea (C₂₉H₄₄N₂O₂ )

- Key Differences : Alkoxy chains (hexyl, hexadecyl) increase lipophilicity, correlating with improved membrane permeability and anticancer activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.